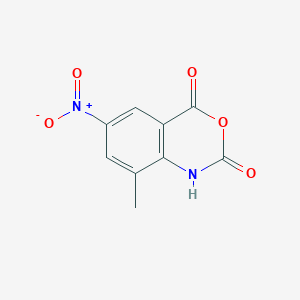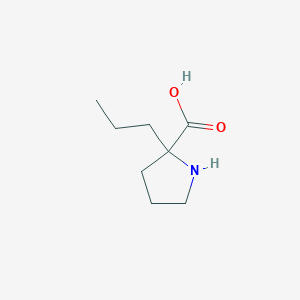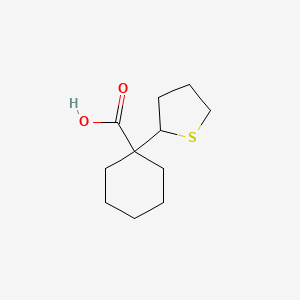
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2S It is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with sulfur sources under basic conditions.
Attachment to Cyclohexane Ring: The tetrahydrothiophene ring is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the terminal group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tetrahydrothiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrothiophene derivatives.
Scientific Research Applications
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, while the tetrahydrothiophene ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclopentane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclohexane-2-carboxylic acid
Uniqueness
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrothiophene ring and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18O2S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-(thiolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h9H,1-8H2,(H,12,13) |
InChI Key |
QYWFDFCLBRLDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCCS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)


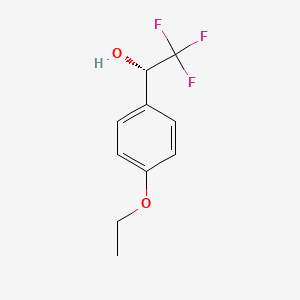

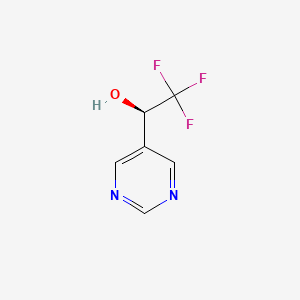

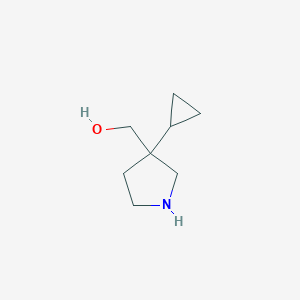

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)

![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
